An In-depth Technical Guide to 2-Propyl-1,3-oxazole-4-carbonitrile
An In-depth Technical Guide to 2-Propyl-1,3-oxazole-4-carbonitrile
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Propyl-1,3-oxazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, explore robust synthetic methodologies with mechanistic justifications, detail protocols for its spectroscopic characterization, and discuss its potential applications as a scaffold in modern pharmacology. This document is structured to serve as a practical resource for researchers, offering both foundational knowledge and actionable protocols to facilitate further investigation and application of this promising molecule.
Introduction: The Oxazole Scaffold in Medicinal Chemistry
The 1,3-oxazole ring is a five-membered heterocyclic motif featuring one nitrogen and one oxygen atom. This scaffold is a privileged structure in drug discovery, found in numerous natural products and synthetic pharmaceuticals.[1][2] The presence of the oxazole moiety often confers metabolic stability, enhances binding to biological targets, and allows for diverse functionalization to modulate pharmacokinetic and pharmacodynamic properties.[1] Oxazole-containing compounds have demonstrated a vast spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and cytotoxic effects.[1][2] The nitrile group (-C≡N) is also a critical functional group in medicinal chemistry, acting as a versatile synthetic handle, a hydrogen bond acceptor, or a bioisostere for other functional groups. The combination of the 2-propyl-oxazole core with a 4-carbonitrile substituent presents a unique chemical entity with significant potential for the development of novel therapeutic agents.
Compound Profile: 2-Propyl-1,3-oxazole-4-carbonitrile
A clear identification of the target compound is paramount for reproducible research. The key identifiers and physicochemical properties of 2-Propyl-1,3-oxazole-4-carbonitrile are summarized below.
| Property | Value | Source |
| CAS Number | 36190-07-5 | [3][4] |
| Molecular Formula | C₇H₈N₂O | [3][4] |
| Molecular Weight | 136.15 g/mol | [4] |
| IUPAC Name | 2-propyl-1,3-oxazole-4-carbonitrile | [3] |
| SMILES | CCCC1=NC(=CO1)C#N | [4] |
| Hazard Statements | H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [4] |
Synthesis and Mechanistic Rationale
While numerous methods exist for the synthesis of the oxazole core, a common and reliable strategy involves the cyclization of α-haloketones with amides or the reaction of nitriles with specific reagents.[5] For 2-Propyl-1,3-oxazole-4-carbonitrile, a highly plausible and efficient synthetic route starts from readily available precursors.
Proposed Synthetic Pathway: Van Leusen Reaction
A logical approach for constructing the 2-propyl-1,3-oxazole-4-carbonitrile scaffold is via a modification of the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to build the oxazole ring.
Caption: Proposed two-stage synthesis of 2-Propyl-1,3-oxazole-4-carbonitrile.
Experimental Protocol & Causality
Step 1: Synthesis of 2-Propyl-1,3-oxazole
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Reagents & Setup: To a solution of butanal (1.0 eq) and TosMIC (1.1 eq) in a polar aprotic solvent like methanol or DME, add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq). The setup should be under an inert atmosphere (e.g., nitrogen).
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Causality: Butanal provides the carbon backbone for the propyl group at the C2 position. TosMIC is a versatile C-N-C building block. The base is crucial for deprotonating the α-carbon of TosMIC, generating a nucleophilic species that attacks the electrophilic carbonyl carbon of butanal.
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Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[6]
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Causality: The initial nucleophilic addition is followed by an intramolecular cyclization. The subsequent elimination of the tosyl group (a good leaving group) drives the reaction forward to form the stable aromatic oxazole ring.
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Workup & Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 2-Propyl-1,3-oxazole-4-carbonitrile
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Bromination: Dissolve the 2-propyl-1,3-oxazole (1.0 eq) from Step 1 in a solvent like acetonitrile. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Causality: The oxazole ring is electron-rich and susceptible to electrophilic aromatic substitution. The C4 position is typically less sterically hindered and electronically favored for substitution. NBS is a mild and effective source of electrophilic bromine.
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Cyanation (Rosenmund-von Braun Reaction): To the crude 4-bromo-2-propyl-1,3-oxazole (1.0 eq), add copper(I) cyanide (CuCN, 1.5 eq) in a high-boiling polar solvent like DMF or NMP.
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Causality: This is a classic nucleophilic substitution reaction for converting aryl halides to nitriles. Copper(I) cyanide is the reagent of choice as it facilitates the displacement of the bromide with the cyanide nucleophile.
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Reaction & Purification: Heat the reaction mixture to 140-160°C for several hours, monitoring by TLC. After cooling, the reaction is worked up by pouring into an aqueous solution of ferric chloride or ammonia to complex the copper salts, followed by extraction. The final product is purified by column chromatography.
Spectroscopic Characterization and Validation
Structural elucidation and confirmation are critical, self-validating steps. The following spectroscopic data are predicted for the successful synthesis of 2-Propyl-1,3-oxazole-4-carbonitrile.
| Technique | Expected Features | Rationale |
| ¹H NMR | δ ~8.4 ppm (s, 1H, oxazole H5); δ ~2.8 ppm (t, 2H, -CH₂-); δ ~1.8 ppm (sextet, 2H, -CH₂-); δ ~1.0 ppm (t, 3H, -CH₃) | The singlet at high chemical shift corresponds to the lone proton on the electron-deficient oxazole ring. The triplet-sextet-triplet pattern is characteristic of a propyl group. |
| ¹³C NMR | δ ~165 ppm (C2); δ ~145 ppm (C5); δ ~115 ppm (C4); δ ~110 ppm (-C≡N); δ ~30 ppm (-CH₂-); δ ~20 ppm (-CH₂-); δ ~13 ppm (-CH₃) | The chemical shifts are indicative of the carbon environments within the aromatic heterocycle and the aliphatic side chain. The nitrile carbon appears in a characteristic region. |
| FT-IR | ~2230 cm⁻¹ (C≡N stretch, strong); ~1600-1500 cm⁻¹ (C=N, C=C stretches); ~1100 cm⁻¹ (C-O-C stretch) | The strong, sharp peak around 2230 cm⁻¹ is a definitive indicator of the nitrile functional group. The other peaks confirm the presence of the oxazole ring. |
| Mass Spec (EI) | M⁺ peak at m/z = 136.15 | The molecular ion peak will correspond to the molecular weight of the compound. Fragmentation patterns would likely show loss of the propyl chain. |
Applications in Drug Discovery and Development
The structural motifs within 2-Propyl-1,3-oxazole-4-carbonitrile make it a valuable building block for drug discovery programs. The oxadiazole core, a close relative of oxazole, is found in numerous compounds with proven pharmacological activity, including antiviral, anti-inflammatory, and antitumor properties.[7][8][9]
Caption: Relationship between the scaffold's features and potential applications.
Rationale for Application:
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Scaffold for Library Synthesis: The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing two distinct points for further chemical diversification to build a library of analogues for high-throughput screening.
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Enzyme Inhibition: The nitrile group is known to interact with the active sites of various enzymes, such as cysteine proteases or peptide deformylase, making this scaffold a candidate for developing novel enzyme inhibitors.[6]
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Bioisosteric Replacement: The oxazole ring can act as a bioisostere for amide or ester groups, a common strategy in medicinal chemistry to improve metabolic stability and oral bioavailability.[8] Given the broad biological activities of related oxadiazoles and thiazoles, this compound is a prime candidate for screening in assays for anticancer, anti-inflammatory, and antimicrobial activities.[2][7]
Conclusion
2-Propyl-1,3-oxazole-4-carbonitrile (CAS: 36190-07-5) is a heterocyclic compound with significant, yet underexplored, potential in the field of drug development. Its synthesis is achievable through established organic chemistry methodologies, and its structure contains key pharmacophoric features that are desirable for therapeutic agents. This guide provides the foundational knowledge and practical frameworks necessary for researchers to synthesize, characterize, and ultimately unlock the therapeutic potential of this and related oxazole derivatives.
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